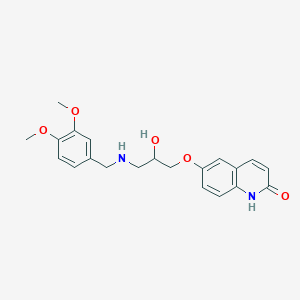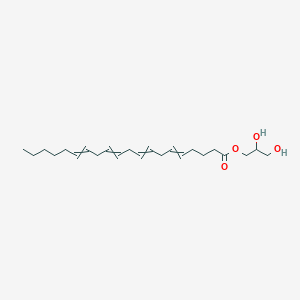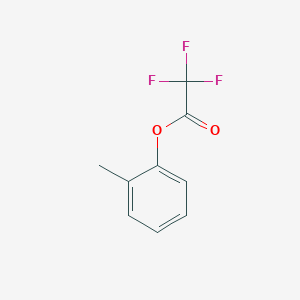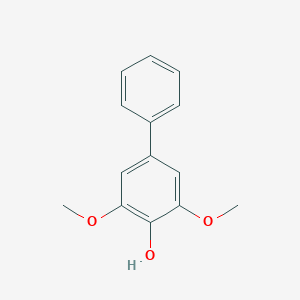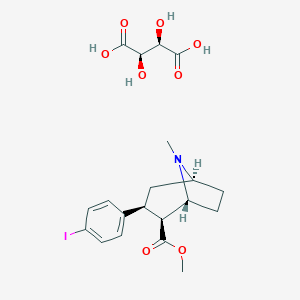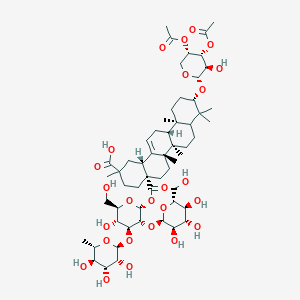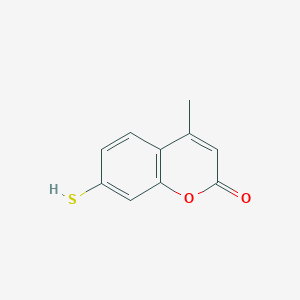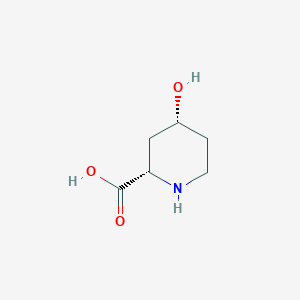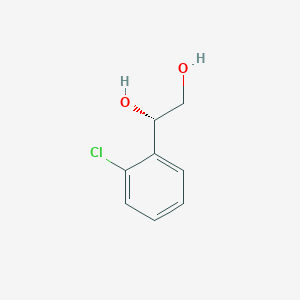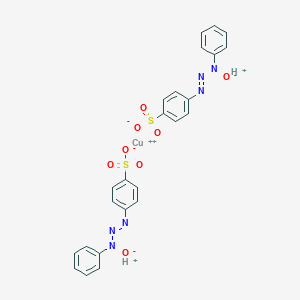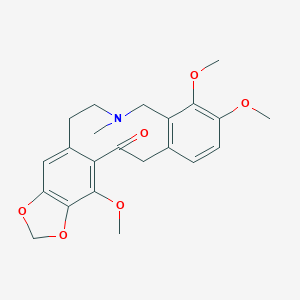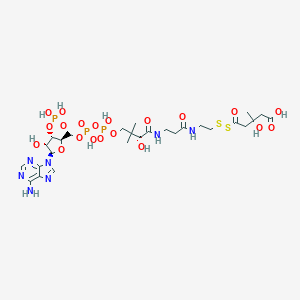
Mefenpyr-diethyl
Vue d'ensemble
Description
Mefenpyr-diethyl is a herbicide safener . It is used for post-emergence control of selective grass weeds affecting crops such as wheat, rye, and spring barley . It has no herbicidal activity and has a low aqueous solubility, is relatively volatile, and has a low potential for groundwater leaching .
Synthesis Analysis
Mefenpyr-diethyl can be synthesized via a sustainable electrochemical method . This method uses a simple undivided electrolysis cell with non-hazardous aqueous sodium iodide as a supporting electrolyte and mediator . The target compound is synthesized via the (E)- or (Z)-hydrazone . Environmentally benign solvents or solvent-free conditions ensure a sustainable process and excellent recycling of the excess reagents .
Molecular Structure Analysis
The molecular formula of Mefenpyr-diethyl is C16H18Cl2N2O4 .
Chemical Reactions Analysis
Mefenpyr-diethyl is synthesized via the (E)- or (Z)-hydrazone . In the presence of mefenpyr-diethyl, the tolerance of Tausch’s goatgrass (Aegilops tauschii Coss.) to mesosulfuron-methyl significantly increased . This phenomenon may lead to overuse of mesosulfuron-methyl and weed resistance evolution in field conditions .
Physical And Chemical Properties Analysis
The molecular weight of Mefenpyr-diethyl is 373.23 . The percent composition is C 51.49%, H 4.86%, Cl 19.00%, N 7.51%, O 17.15% .
Applications De Recherche Scientifique
Safener for Herbicides
Mefenpyr-diethyl is widely used as a safener for herbicides . It is particularly used in combination with the herbicide mesosulfuron-methyl to avoid phytotoxicity on wheat . The safener works by increasing the ALS activity, enhancing metabolic processes, and other stress responses crucial for the regulation of herbicide detoxification .
Seed Dressing
Seed dressing with Mefenpyr-diethyl has been found to be an effective alternative to foliar spraying . This method can increase the tolerance of crops to certain herbicides, thereby preventing potential overuse of herbicides and weed resistance evolution in field conditions .
Control of Tausch’s Goatgrass
The application of Mefenpyr-diethyl has significant implications for the control of Tausch’s goatgrass . The safener can increase the effectiveness of herbicides, leading to better control of this weed .
Post-emergence Control of Selective Grass Weeds
Mefenpyr-diethyl is used for post-emergence control of selective grass weeds affecting crops such as wheat, rye, and spring barley . This helps in maintaining the health and productivity of these crops .
Analytical Reference Standard
Mefenpyr-diethyl can be used as an analytical reference standard for the quantification of the analyte in environmental samples using various chromatography techniques . This helps in monitoring the presence and levels of this compound in the environment .
Protection of Arabidopsis thaliana Leaves
Mefenpyr-diethyl, along with isoxadifen-ethyl, can protect the leaves of Arabidopsis thaliana from post-emergence applications of sulfonylurea herbicides . This shows the potential of Mefenpyr-diethyl in protecting a variety of plants from herbicide damage .
Safety And Hazards
Mefenpyr-diethyl is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
diethyl 1-(2,4-dichlorophenyl)-5-methyl-4H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O4/c1-4-23-14(21)12-9-16(3,15(22)24-5-2)20(19-12)13-7-6-10(17)8-11(13)18/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGCOAPTHCZZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037564 | |
| Record name | Mefenpyr-diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mefenpyr-diethyl | |
CAS RN |
135590-91-9 | |
| Record name | Mefenpyr-diethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135590-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mefenpyr-diethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135590919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefenpyr-diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEFENPYR-DIETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH2Z9715C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does mefenpyr-diethyl protect crops from herbicide injury?
A1: Mefenpyr-diethyl primarily works by enhancing the natural detoxification mechanisms present in plants. [, , , ] It stimulates the expression of genes that code for enzymes involved in herbicide degradation, leading to a more rapid breakdown of the herbicide within the crop plant. [] This prevents the herbicide from reaching a concentration that would be damaging to the crop. []
Q2: Is this protective effect specific to certain herbicides?
A2: Yes. Mefenpyr-diethyl is most commonly used in conjunction with herbicides that inhibit acetolactate synthase (ALS) and acetyl coenzyme A carboxylase (ACCase). [, , , , , , , ] These herbicides typically target specific metabolic pathways crucial for plant growth. []
Q3: What are some of the enzymes induced by mefenpyr-diethyl that are involved in herbicide detoxification?
A4: Mefenpyr-diethyl has been shown to induce the activity of glutathione S-transferases (GSTs) in plants like barley. [] GSTs are a family of enzymes known to play a crucial role in detoxifying xenobiotics, including herbicides. []
Q4: Does mefenpyr-diethyl influence sulfur metabolism in plants?
A5: Research indicates that mefenpyr-diethyl, along with other safeners, can influence sulfur metabolism in plants, particularly under iron deficiency. [] Studies on barley (Hordeum vulgare) revealed that mefenpyr-diethyl treatment led to an activation of sulfur metabolism, resulting in increased levels of cysteine and glutathione. []
Q5: What is the molecular formula and weight of mefenpyr-diethyl?
A6: The molecular formula of mefenpyr-diethyl is C16H18Cl2N2O4, and its molecular weight is 373.23 g/mol. [, ]
Q6: Is there any spectroscopic data available for mefenpyr-diethyl?
A7: While specific spectroscopic details are not mentioned in the provided abstracts, several analytical techniques have been employed to characterize mefenpyr-diethyl, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS). [, ]
Q7: How stable is mefenpyr-diethyl under various environmental conditions?
A8: Mefenpyr-diethyl has been investigated for its stability under sunlight irradiation and in buffered solutions. [] This information is crucial for understanding its behavior in the environment and during agricultural applications. []
Q8: What is the adsorption and desorption behavior of mefenpyr-diethyl in soil?
A9: Studies have investigated the adsorption and desorption behavior of mefenpyr-diethyl in different types of agricultural soil. [] This information is crucial for understanding its potential for leaching and persistence in the environment. []
Q9: Does mefenpyr-diethyl have any known catalytic properties?
A10: There is no evidence in the provided abstracts to suggest that mefenpyr-diethyl possesses inherent catalytic properties. [] It primarily functions by enhancing the plant's own enzymatic detoxification processes. []
Q10: Are there any alternative synthetic routes to mefenpyr-diethyl?
A11: Yes. Recent research highlights a sustainable electrochemical approach for synthesizing mefenpyr-diethyl. [, ] This method utilizes readily available starting materials and proceeds through a [3+2] dipolar cycloaddition reaction. []
Q11: Have any computational studies been conducted on mefenpyr-diethyl?
A12: While specific details are limited in the abstracts, one study explored the melting behavior and solubility equilibria of mefenpyr-diethyl in ethanol/water mixtures. [] This type of data can inform formulation strategies. []
Q12: What are the key aspects of SHE (Safety, Health, and Environment) regulations regarding mefenpyr-diethyl?
A13: While specific regulations are not detailed, one study mentions residue analysis for mefenpyr-diethyl in various matrices, including crops, food, soil, and water. [] This indicates the importance of monitoring its presence in the environment. []
Q13: What types of studies have been conducted to assess the efficacy and safety of mefenpyr-diethyl?
A14: Numerous studies have employed greenhouse and field experiments to evaluate the effectiveness of mefenpyr-diethyl in protecting various crops from herbicide injury and its impact on weed control. [, , , , , , ] These studies provide insights into its practical applications and potential risks. [, ]
Q14: Is there evidence of resistance developing to herbicide-safener combinations involving mefenpyr-diethyl?
A15: Research suggests that the use of herbicide-safener combinations, including those containing mefenpyr-diethyl, might contribute to the development of non-target site resistance (NTSR) in some weed species. [, ] This highlights the need for sustainable weed management strategies. [, ]
Q15: What are the implications of resistance developing to herbicides used with mefenpyr-diethyl?
A16: Resistance to herbicides used in conjunction with mefenpyr-diethyl, such as mesosulfuron + iodosulfuron, poses a significant challenge in weed management. [, ] It can lead to reduced weed control efficacy and potentially necessitate the use of higher herbicide doses, which raises environmental concerns. [, , ]
Q16: Are there any specific drug delivery systems or targeting strategies being explored for mefenpyr-diethyl?
A17: The provided abstracts do not indicate research specifically focused on developing targeted delivery systems for mefenpyr-diethyl. [] Current research primarily focuses on its application as a seed treatment or foliar spray. [, , ]
Q17: What analytical methods are commonly employed to quantify mefenpyr-diethyl in various matrices?
A18: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a frequently used technique for quantifying mefenpyr-diethyl and its degradation products in various matrices, including plant tissues and soil. [, ]
Q18: Are there any viable alternatives to mefenpyr-diethyl as a herbicide safener?
A20: While mefenpyr-diethyl is a widely used safener, research continually explores new compounds and strategies for enhancing crop selectivity and minimizing herbicide damage. [] Identifying alternative safeners with improved safety profiles and efficacy against resistant weeds is an ongoing area of research. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



